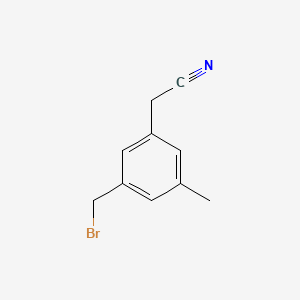
3-(Bromomethyl)-5-methylbenzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-5-methylbenzeneacetonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group and a methyl group, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylbenzeneacetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of hydrobromic acid in combination with a suitable solvent like xylene under reflux conditions can also be employed for large-scale synthesis .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-5-methylbenzeneacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzeneacetonitriles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzylamines or other reduced derivatives.
科学的研究の応用
3-(Bromomethyl)-5-methylbenzeneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Bromomethyl)-5-methylbenzeneacetonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)benzeneacetonitrile: Lacks the methyl group at the 5-position.
5-Methylbenzeneacetonitrile: Lacks the bromomethyl group.
3-(Chloromethyl)-5-methylbenzeneacetonitrile: Similar structure but with a chlorine atom instead of bromine.
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
2-[3-(bromomethyl)-5-methylphenyl]acetonitrile |
InChI |
InChI=1S/C10H10BrN/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2,7H2,1H3 |
InChIキー |
JNAKYTLRAGBFLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CBr)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


pyridine](/img/structure/B13424508.png)
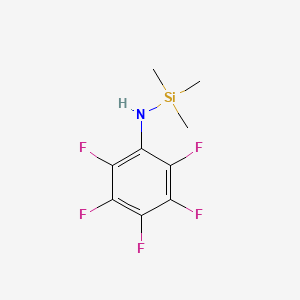


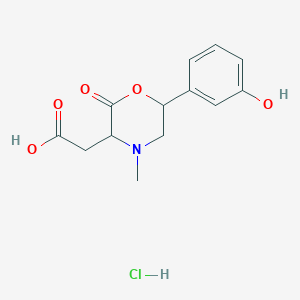


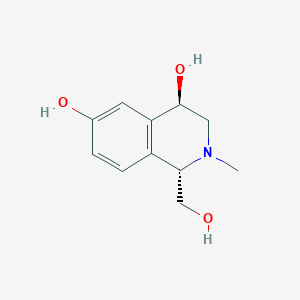
![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)
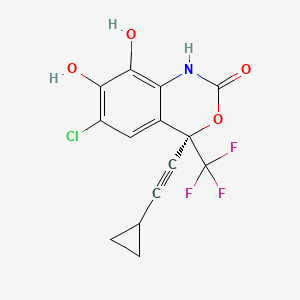
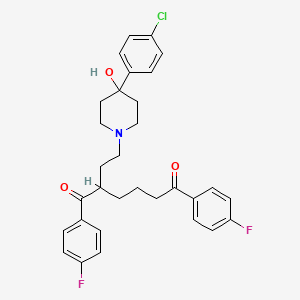

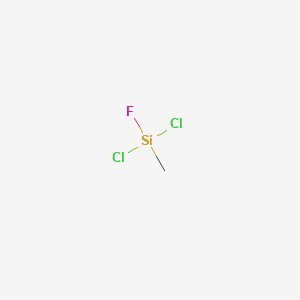
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
